Cyclopentyl(5-methylfuran-2-yl)methanamine
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Overview
Description
Cyclopentyl(5-methylfuran-2-yl)methanamine is a chemical compound that has gained attention in the scientific community for its potential use in pharmaceutical research.
Scientific Research Applications
Anticholinesterase Activity
Cyclopentyl(5-methylfuran-2-yl)methanamine derivatives have been investigated for their potential anticholinesterase activity. A study explored the reductive cyclization of certain methylenebenzofuran derivatives, leading to compounds exhibiting potent inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings could have implications for treating diseases like Alzheimer's, where cholinesterase inhibitors play a therapeutic role (Luo et al., 2005).
Antidepressant-like Activity
Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to this compound, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds exhibit robust antidepressant-like activity, indicating their potential as antidepressant drug candidates. The research highlights the significance of ERK1/2 phosphorylation-preferring agonists in the development of new antidepressants (Sniecikowska et al., 2019).
Anticancer Activity
New palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, including those related to this compound, have demonstrated significant anticancer activity against various human cancerous cell lines. These complexes show a strong DNA-binding affinity, indicating their potential use in cancer therapy and the importance of further studies to understand their selective toxicity and mechanism of action (Mbugua et al., 2020).
Antimicrobial Activities
A series of quinoline derivatives carrying a 1,2,3-triazole moiety, structurally related to this compound, have been synthesized and shown to possess moderate to very good antibacterial and antifungal activities against pathogenic strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Green Solvent Applications
Cyclopentyl methyl ether, closely related to this compound, has been identified as a new and alternative process solvent. Its favorable characteristics, such as low formation of peroxides, stability under acidic and basic conditions, and a high boiling point, make it an appealing option for various organic reactions, highlighting the potential for cyclopentyl-based compounds in green chemistry applications (Watanabe, Yamagiwa, & Torisawa, 2007).
Safety and Hazards
properties
IUPAC Name |
cyclopentyl-(5-methylfuran-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9/h6-7,9,11H,2-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENIPKUBWPSVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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